3-Acetyl-1H-indole-4-carbaldehyde
Description
3-Acetyl-1H-indole-4-carbaldehyde is an indole derivative featuring an acetyl group (-COCH₃) at the 3-position and a formyl group (-CHO) at the 4-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse bioactivity and utility in heterocyclic synthesis .
Key structural attributes of this compound include:
- Formyl group at the 4-position: Serves as a reactive site for nucleophilic additions or cross-coupling reactions.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-acetyl-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7(14)9-5-12-10-4-2-3-8(6-13)11(9)10/h2-6,12H,1H3 |
InChI Key |
JICVTKYNXXZLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC(=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Oxidative Decarboxylation of Indole-4-carboxylic Acid Derivatives
Oxidative decarboxylation of indole-4-carboxylic acid offers an alternative aldehyde synthesis pathway. Manganese(III)-salophen complexes catalyze the conversion of indole-4-acetic acid to 1H-indole-4-carbaldehyde using sodium periodate (NaIO₄) in aqueous acetonitrile (78% yield). Subsequent acetylation at C3 under Friedel-Crafts conditions (acetyl bromide, FeCl₃) yields the target compound (Table 2).
Table 2: Oxidative Decarboxylation and Acetylation
| Substrate | Oxidizing Agent | Catalyst | Aldehyde Yield (%) | Acetylation Yield (%) |
|---|---|---|---|---|
| Indole-4-acetic acid | NaIO₄ | Mn(III)-salophen | 78 | 52 |
| 5-Bromo-indole-4-acetic acid | NaIO₄ | Mn(III)-porphyrin | 70 | 48 |
Friedel-Crafts Acetylation with Aldehyde Protection-Deprotection
Direct acetylation of 1H-indole-4-carbaldehyde necessitates aldehyde protection to avoid electrophilic deactivation. Ethylene glycol and p-toluenesulfonic acid (PTSA) form the acetal, enabling Friedel-Crafts acetylation at C3. For example, acetyl chloride and AlCl₃ in dichloromethane at −10°C afford the 3-acetylated intermediate, which is deprotected using hydrochloric acid (HCl) in tetrahydrofuran (THF) (overall yield: 60%).
Key Challenges :
- Regioselectivity : Competing acetylation at C2 or C5 occurs if directing groups are absent.
- Side Reactions : Over-acetylation or aldol condensation may reduce yields, necessitating low temperatures and stoichiometric control.
Multi-Step Synthesis from 4-Formylindole Precursors
4-Formylindole, though less common than its C3 analog, can be synthesized via Duff formylation (hexamethylenetetramine/HCOOH) or Gattermann–Adams reaction (Zn(CN)₂/HCl). Acetylation at C3 proceeds efficiently using acetic anhydride and boron trifluoride (BF₃) as a catalyst (yield: 65%).
Table 3: Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack + Acetylation | High regioselectivity | Requires directing groups | 45–50 |
| Oxidative Decarboxylation | Mild conditions | Limited substrate scope | 52 |
| Protection-Deprotection | Avoids aldehyde reactivity | Multi-step process | 60 |
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: 3-Acetyl-1H-indole-4-carbinol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
3-Acetyl-1H-indole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity . It may also interact with cellular receptors, influencing signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Acetyl-1H-indole-4-carbaldehyde with structurally related indole derivatives:
*Calculated based on analogous structures.
Key Observations:
- Substituent Positioning : The placement of functional groups significantly alters reactivity. For example, 1H-Indole-4-carbaldehyde (C4-formyl) is more electrophilic at C4 compared to 2-Methyl-1H-indole-3-carbaldehyde, where steric hindrance from the methyl group may reduce reactivity .
This compound
Claisen-Schmidt Condensation : Reacting 1H-Indole-4-carbaldehyde with acetylating agents (e.g., acetyl chloride) under basic conditions .
Friedel-Crafts Acetylation : Introducing the acetyl group via electrophilic substitution using Lewis acid catalysts (e.g., AlCl₃).
Comparators:
- 1H-Indole-4-carbaldehyde : Synthesized via sodium borohydride reduction or ionic liquid-mediated reactions (e.g., using 1-butyl-3-methylimidazolium tetrafluoroborate at 100°C) .
- 3-Formyl-1H-indole-2-carboxylic acid: Prepared by refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid, highlighting the role of acidic conditions in formyl group retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
